molecular formula C10H12O2 B7810064 Acetophenone, 3-methoxymethyl-

Acetophenone, 3-methoxymethyl-

Cat. No.: B7810064
M. Wt: 164.20 g/mol
InChI Key: BNOYKBRIVANYLF-UHFFFAOYSA-N
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Description

Acetophenone, 3-methoxymethyl- is an organic compound with the molecular formula C10H12O2. It is a derivative of acetophenone, where a methoxymethyl group is attached to the third position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetophenone, 3-methoxymethyl- can be synthesized through several methods. One common method involves the reaction of acetophenone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of acetophenone, 3-methoxymethyl- may involve the selective oxidation of ethylbenzene using a catalyst. This method allows for the mass production of the compound with high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 3-methoxymethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxymethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of acetophenone, 3-methoxymethyl- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to alter the permeability of cell membranes, leading to the disruption of cellular processes and eventual cell death . The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound, which lacks the methoxymethyl group.

    3-Methoxyacetophenone: A similar compound where the methoxy group is directly attached to the benzene ring without the methoxymethyl linkage.

    4-Methoxyacetophenone: Another derivative with the methoxy group at the fourth position.

Uniqueness

Acetophenone, 3-methoxymethyl- is unique due to the presence of the methoxymethyl group at the third position, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(methoxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)10-5-3-4-9(6-10)7-12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOYKBRIVANYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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